molecular formula C27H37BF4N2 B1313388 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate CAS No. 286014-25-3

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B1313388
CAS No.: 286014-25-3
M. Wt: 476.4 g/mol
InChI Key: NTJNPOPDNJTGKC-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the N-heterocyclic carbene (NHC) family, which are widely used in homogeneous catalysis due to their strong σ-donating and weak π-accepting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 2,6-diisopropylaniline with glyoxal and formaldehyde in the presence of an acid such as tetrafluoroboric acid. The reaction proceeds through the formation of an imidazolium intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while reduction can regenerate the imidazole precursor .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJNPOPDNJTGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472569
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286014-25-3
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 2
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 3
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 4
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

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